2-Decenylsuccinic anhydride
Description
Contextualization within Substituted Succinic Anhydride (B1165640) Chemistry
Substituted succinic anhydrides are a class of organic compounds derived from succinic anhydride by replacing one of the hydrogen atoms on the succinic anhydride ring with a substituent group. wikipedia.org This substitution imparts a range of properties depending on the nature of the substituent. When the substituent is an alkenyl chain, the resulting compound is known as an alkenyl succinic anhydride (ASA). wikipedia.org 2-Decenylsuccinic anhydride falls into this category, characterized by a ten-carbon alkenyl chain attached to the succinic anhydride core. cymitquimica.comchemical-suppliers.eu
The reactivity of the anhydride group is a cornerstone of succinic anhydride chemistry. This functional group is susceptible to nucleophilic attack, leading to ring-opening reactions with water, alcohols, and amines to form dicarboxylic acids or their derivatives. This reactivity is harnessed in numerous applications, including the synthesis of more complex molecules and polymers. thieme-connect.com The presence of the alkenyl chain in ASAs like this compound introduces a hydrophobic element, making these molecules amphiphilic and suitable for applications where surface activity is desired. researchgate.net
The synthesis of substituted succinic anhydrides can be achieved through various routes. A common method involves the reaction of maleic anhydride with an olefin, in this case, a decene isomer. wikipedia.org This "ene" reaction is typically conducted at elevated temperatures. wikipedia.org Other synthetic strategies include the alkylation of a monoester of succinic acid followed by conversion to the anhydride. thieme-connect.com
Significance and Research Trajectories of this compound
The significance of this compound in research stems from its dual functionality. The reactive anhydride ring allows for its incorporation into various chemical structures, while the decenyl chain provides hydrophobicity and influences the physical properties of the resulting materials. researchgate.net
A major area of application for alkenyl succinic anhydrides, including this compound, is in the paper industry as sizing agents. wikipedia.org The anhydride group reacts with the hydroxyl groups of cellulose (B213188) fibers, forming ester linkages that impart water resistance to the paper. wikipedia.org This hydrophobic modification prevents the penetration of aqueous media. wikipedia.org
In polymer chemistry, this compound and its derivatives are investigated for creating novel materials. They can be used as monomers or modifying agents to develop polymers with specific properties like enhanced flexibility, strength, and thermal stability. For instance, research has explored the use of similar alkenyl succinic anhydrides in the synthesis of amphiphilic block copolymers through ring-opening reactions. researchgate.net
Recent research has also focused on modifying polysaccharides like pullulan with decyl succinic anhydride to create self-assembling micelles in aqueous solutions. researchgate.netresearchgate.net These nanostructures have potential applications in drug delivery and emulsion stabilization. researchgate.net The aggregation behavior of the related 2-(2-decenyl) succinic acid has been studied, revealing that the double bond and the arrangement of the carbonyl groups play a crucial role in micelle formation. researchgate.net
Current Research Landscape and Future Directions for this compound
The current research landscape for this compound is dynamic, with a strong focus on sustainable and high-performance materials. A key trend is the development of bio-based formulations of dodecenyl succinic anhydride (a closely related compound), driven by environmental regulations and sustainability initiatives. acumenresearchandconsulting.com
Future research is likely to continue exploring the synthesis of well-defined polysaccharide-based micelles using this compound and similar molecules. researchgate.net These systems offer potential as advanced carriers and stabilizers in various fields. researchgate.net Further investigations into the structure-property relationships of polymers and materials derived from this compound will be crucial for designing materials with tailored functionalities. researchgate.net
Another promising avenue is the use of this compound as a building block in the synthesis of complex organic molecules for applications in medicinal chemistry and agrochemicals. The ability to create intricate polycyclic compounds from this versatile starting material opens up possibilities for discovering new bioactive molecules. As researchers continue to unravel the potential of this compound, we can expect to see its application in an even broader range of advanced technologies.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H22O3 |
|---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
3-[(E)-dec-2-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C14H22O3/c1-2-3-4-5-6-7-8-9-10-12-11-13(15)17-14(12)16/h8-9,12H,2-7,10-11H2,1H3/b9-8+ |
InChI Key |
GDXGTHFUAURIFL-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCCCC/C=C/CC1CC(=O)OC1=O |
Canonical SMILES |
CCCCCCCC=CCC1CC(=O)OC1=O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 2 Decenylsuccinic Anhydride Formation
Ene Reactions for Alkenylsuccinic Anhydride (B1165640) Synthesis
The "ene" reaction stands as a cornerstone for the industrial production of alkenylsuccinic anhydrides, including 2-decenylsuccinic anhydride. researchgate.net This reaction involves the addition of an alkene with an allylic hydrogen (the "ene") to an enophile, in this case, maleic anhydride. researchgate.netulisboa.pt The process results in the formation of a new carbon-carbon bond and a shift of the double bond within the alkene, yielding the desired alkenylsuccinic anhydride. researchgate.net
Olefin and Maleic Anhydride Reactants
The primary reactants in the synthesis of this compound are a C10 olefin, specifically a decene isomer, and maleic anhydride. google.com While various isomers of decene can be utilized, 1-decene (B1663960) is a commonly employed starting material. google.comgoogle.com The reaction involves the interaction between the double bond of the decene and the maleic anhydride molecule. researchgate.net The presence of an allylic hydrogen in the decene molecule is crucial for the ene reaction to proceed. ulisboa.pt
The reaction between the olefin and maleic anhydride can initially form a two-phase liquid system, which can hinder the reaction rate and lead to the formation of undesirable byproducts. google.comgoogle.com To circumvent this, the reaction is often conducted in the presence of a solvent or a solubilizing agent to create a homogeneous reaction medium. google.com
Optimization of Reaction Parameters and Yield
Optimizing reaction parameters is critical for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are manipulated include temperature, reaction time, and the molar ratio of reactants.
Temperature: The reaction is typically conducted at elevated temperatures, generally ranging from 120°C to 250°C. google.comgoogle.com A preferred temperature range is often cited as 180°C to 210°C. google.com Higher temperatures can accelerate the reaction rate but may also promote the formation of side products. ulisboa.pt
Reaction Time: The duration of the reaction can vary significantly, from as short as 30 minutes to over 24 hours, depending on other reaction conditions. google.com A common range is between 2 to 8 hours. google.com Studies have shown that extending the reaction time can lead to an increase in yield up to a certain point, after which the formation of byproducts may become more significant. ulisboa.pt For instance, in related alkenylsuccinic anhydride syntheses, a good compromise for reaction time is often found to be between 6 and 8 hours. ulisboa.pt
Molar Ratio of Reactants: The molar ratio of the olefin to maleic anhydride is another crucial factor. Often, a molar excess of the olefin is used, with ratios ranging from 1.5 to 5.0 moles of olefin per mole of maleic anhydride. google.com A commonly employed ratio is 2 moles of olefin per mole of maleic anhydride. google.comgoogle.com
Use of Solvents and Catalysts: To overcome the issue of a two-phase reaction system, solvents like mixed xylenes (B1142099) can be used to create a homogeneous mixture. google.com Alternatively, and often preferably, the reaction can be carried out in the presence of an alkyl succinic anhydride, such as decyl succinic anhydride, which acts as a single-phase liquid reaction medium. google.comgoogle.com This approach has been shown to accelerate the initial reaction rate and reduce the formation of unwanted by-products. google.comgoogle.com The amount of alkyl succinic anhydride used is typically around 20-22% or more by weight of the total reaction mixture. google.comgoogle.com While catalysts can be employed to promote the ene reaction, thermal synthesis without a catalyst is also common. researchgate.net
| Parameter | Typical Range | Preferred Range | Notes |
|---|---|---|---|
| Temperature | 120°C - 250°C google.comgoogle.com | 180°C - 210°C google.com | Higher temperatures increase reaction rate but can lead to more byproducts. ulisboa.pt |
| Reaction Time | 0.5 - 24+ hours google.com | 2 - 8 hours google.com | Yield increases with time up to a point, then byproducts may increase. ulisboa.pt |
| Olefin:Maleic Anhydride Molar Ratio | 1.5:1 to 5.0:1 google.com | 2:1 google.comgoogle.com | Excess olefin is typically used. |
| Solvent/Additive | Xylenes google.com or Alkyl Succinic Anhydride google.comgoogle.com | ~22% by weight Alkyl Succinic Anhydride google.comgoogle.com | Creates a single-phase reaction medium, accelerating the reaction. google.com |
Alternative Synthetic Pathways for Anhydride Formation
While the ene reaction is the predominant method, other synthetic strategies can be employed for the formation of anhydrides, which could be conceptually applied to this compound.
Dehydration of Substituted Succinic Acids
An alternative route to forming the anhydride ring is through the dehydration of the corresponding dicarboxylic acid, in this case, 2-decenylsuccinic acid. coresta.orgwikiwand.comnih.gov This method involves the removal of a water molecule from the diacid to form the cyclic anhydride. google.com This dehydration can be achieved thermally or by using chemical dehydrating agents such as acetic anhydride or phosphoryl chloride. wikiwand.comyoutube.com The reaction is typically carried out by heating the mixture, and the progress of the reaction can be monitored by the amount of water removed. google.com
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a key process, but it is typically used to convert the alkenylsuccinic anhydride into the corresponding alkylsuccinic anhydride, rather than for the formation of the anhydride itself. google.comgoogle.comresearchgate.net For instance, this compound can be catalytically hydrogenated to produce decylsuccinic anhydride. google.com This process is important as the resulting alkyl succinic anhydrides have various industrial applications. google.com
Reaction Kinetics and Thermodynamic Analyses of this compound Synthesis
Understanding the kinetics and thermodynamics of the ene reaction is crucial for process optimization. The reaction between an alkene and maleic anhydride is generally considered to follow second-order kinetics for a significant portion of the conversion, suggesting a concerted mechanism.
Kinetic studies of similar alkenylsuccinic anhydride syntheses have been conducted over a range of temperatures to determine the Arrhenius parameters. The reaction mechanism is believed to involve a concerted process where the new carbon-carbon bond forms simultaneously with the allylic hydrogen transfer, all occurring through a six-membered transition state. researchgate.net
Thermodynamic studies on related systems, such as the reaction of thiols with succinic anhydride, have shown that the reaction is reversible and the equilibrium conversion is temperature-dependent. nsf.gov For the synthesis of this compound, the reaction is typically driven to completion by removing unreacted starting materials after the reaction. google.com Computational studies on the unimolecular decomposition of succinic acid and its anhydride provide insights into the stability and decomposition pathways, which are relevant to understanding the thermal behavior of these compounds during synthesis and storage. nih.gov The formation of the anhydride from the diacid is an endothermic process with a significant activation barrier. nih.gov
###
The formation of this compound is a significant industrial reaction, primarily achieved through the "ene" reaction, a pericyclic process involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). numberanalytics.comnih.govgoogle.com In this synthesis, 1-decene acts as the ene component, while maleic anhydride serves as the enophile. mdpi.com This reaction typically requires elevated temperatures, often between 150°C and 250°C, to proceed efficiently. google.comgoogle.com
#### 2.4. Elucidation of Formation Mechanisms
The synthesis of this compound from 1-decene and maleic anhydride proceeds via an Alder-ene reaction mechanism. mdpi.com This reaction is a pericyclic process characterized by the reaction of an alkene containing an allylic hydrogen (the ene, in this case, 1-decene) with an electron-deficient alkene (the enophile, maleic anhydride). nih.govmdpi.com The process involves a concerted mechanism where bond formation and a 1,5-hydrogen shift occur simultaneously, leading to a new σ-bond and a shift of the double bond. numberanalytics.commdpi.com
Kinetic studies have been instrumental in elucidating the mechanism. The reaction between maleic anhydride and various alk-1-enes, including 1-decene, has been shown to follow second-order kinetics up to approximately 75% conversion. rsc.orgresearchgate.netrsc.org This kinetic behavior, along with the negligible effect of free-radical inhibitors on the reaction rate, strongly supports a concerted, non-radical pathway. rsc.orgresearchgate.netrsc.org Furthermore, the absence of detectable cyclobutane (B1203170) derivatives as byproducts rules out a stepwise [2+2] cycloaddition mechanism. rsc.orgresearchgate.net
Several key factors provide insight into the transition state of the reaction:
Stereochemistry: The reaction typically yields the trans-configured alkenylsuccinic anhydride. rsc.org This stereochemical outcome is attributed to a preference for an exo-transition state during the concerted reaction. rsc.orgresearchgate.net Deuterium-labeling experiments have provided strong evidence for the concerted nature of the Alder-ene reaction, demonstrating a stereospecific cis-addition across the maleic anhydride π-bond. nih.gov
Solvent Effects: The reaction rate shows no significant variation with changes in solvent, which is another characteristic feature of a concerted pericyclic reaction mechanism. rsc.orgresearchgate.net
Substituent Effects: The rate of reaction does not vary significantly with an increase in the alkyl chain length of the alk-1-ene. rsc.orgresearchgate.net This suggests that the electronic and steric effects of the longer alkyl chain are minimal on the transition state geometry. rsc.org
While the thermal ene reaction is common, alternative mechanisms can also occur, particularly under different conditions. A free-radical mechanism can take place, involving the attack of maleic anhydride on the allylic carbons while the double bond remains in its original position. mdpi.com However, the ene reaction is generally more favorable. mdpi.com The use of Lewis acid catalysts can accelerate the reaction, allowing for lower reaction temperatures.
Detailed research findings have been established through kinetic studies over a range of temperatures, allowing for the calculation of Arrhenius parameters. rsc.orgresearchgate.netrsc.org
Interactive Data Table: Kinetic Parameters for the Ene Reaction of Maleic Anhydride with Alk-1-enes
Kinetic studies for the ene reaction between maleic anhydride and various alk-1-enes were conducted over a temperature range of 125–224 °C. The data revealed that the reaction follows second-order kinetics. Below are the calculated Arrhenius parameters from these investigations. rsc.orgresearchgate.net
| Alk-1-ene | Activation Energy (Ea) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) | Pre-exponential Factor (log A) |
|---|---|---|---|
| Hex-1-ene | 90.4 ± 2.1 | -152 ± 5 | 5.4 |
| Hept-1-ene | 91.7 ± 2.5 | -147 ± 6 | 5.6 |
| Oct-1-ene | 90.0 ± 2.9 | -152 ± 7 | 5.4 |
| Dec-1-ene | 92.1 ± 1.7 | -147 ± 4 | 5.6 |
| Dodec-1-ene | 93.0 ± 2.1 | -144 ± 5 | 5.8 |
Interactive Data Table: Effect of Reaction Temperature on Yield and Side Products
The formation of this compound is highly dependent on temperature, which affects both the yield of the desired product and the formation of undesirable side products. researchgate.net
| Temperature (°C) | Yield of Alkenyl Succinic Anhydride (%) | Side Product Formation (%) |
|---|---|---|
| 180 | Low | Low |
| 210 | 74.0 - 78.4 | Moderate |
| 220 | Higher than at 210°C | Considerable increase |
| 235 | ~95 | High (4%) |
Note: A temperature of 210°C is often considered a good compromise between achieving a high yield and minimizing the formation of side products. researchgate.net At 235°C, while the yield is very high, the resulting product has high viscosity and a dark color due to increased side reactions. researchgate.net
Chemical Derivatization and Functionalization Strategies of 2 Decenylsuccinic Anhydride
Esterification Reactions for Polymeric and Oligomeric Systems
Esterification is a fundamental reaction of 2-decenylsuccinic anhydride (B1165640), providing a pathway to introduce a hydrophobic alkyl chain and a carboxylic acid group onto molecules bearing hydroxyl functionalities. This process is widely exploited for creating amphiphilic structures from hydrophilic polymers and polyols.
The reaction of 2-decenylsuccinic anhydride with an alcohol involves a nucleophilic acyl substitution mechanism. The oxygen atom of the alcohol's hydroxyl group attacks one of the electrophilic carbonyl carbons of the anhydride ring. libretexts.orglibretexts.org This attack leads to the opening of the anhydride ring and the formation of a half-ester, which contains both an ester linkage and a free carboxylic acid group. actapol.net This reaction can be performed with simple alcohols or with complex polyols, such as polysaccharides (e.g., starch, cellulose) and other biopolymers. orgsyn.orgnih.gov
The general reaction can be catalyzed by bases like pyridine (B92270) or can proceed under neutral or slightly alkaline conditions, often with heating. mdpi.comorganic-chemistry.org When reacting with polyols like starch or cellulose (B213188), the anhydride modifies the surface of the polymer, grafting the decenylsuccinyl group onto the polymer backbone via an ester bond. nih.govscilit.com This derivatization transforms the inherently hydrophilic nature of these biopolymers, imparting amphiphilic properties. nih.govmdpi.com
| Polyol Substrate | Typical Reaction Conditions | Resulting Product | Key Outcome |
|---|---|---|---|
| Starch | Aqueous slurry, pH 8-10, 30-50°C | Starch-2-decenylsuccinate | Creation of an amphiphilic polymer used as an emulsifier and stabilizer. nih.govresearchgate.net |
| Cellulose | DMSO or other organic solvent, catalyst (e.g., pyridine), 60-110°C. mdpi.comnih.gov | Cellulose-2-decenylsuccinate | Increased hydrophobicity and thermal stability of cellulose nanocrystals. mdpi.com |
| Alginate | Aqueous solution, pH 10, 4 hours | Alginate-2-decenylsuccinate | Formation of a partial hydrophobic derivative for encapsulating oils. actapol.net |
| Cashew Gum | DMSO solvent, 120°C, 3-6 hours | Cashew gum-alkenylsuccinate | Reduced water absorption and creation of a surfactant-like polymer. nih.gov |
The kinetics of the esterification reaction between an alkenyl succinic anhydride and a hydroxyl-containing compound are influenced by several factors, including temperature, reactant concentration, pH, and steric hindrance. orgsyn.orgcore.ac.uk Studies on similar systems, such as the esterification of succinic anhydride with p-cresol, have shown that the reaction often follows second-order rate kinetics. core.ac.uk The rate of reaction generally increases with higher temperatures and an increased molar ratio of the alcohol or polyol to the anhydride, which shifts the equilibrium toward product formation. core.ac.uk
Selectivity is a critical aspect when working with polyols that have multiple hydroxyl groups with different reactivities, such as cellulose. Cellulose has primary (C-6) and secondary (C-2, C-3) hydroxyl groups. Research on the succinoylation of cellulose has shown a preference for the reaction to occur at the more accessible and reactive primary hydroxyl group at the C-6 position compared to the secondary hydroxyls at C-2 and C-3. nih.gov The steric bulk of the alkenyl succinic anhydride can further enhance this selectivity.
| Kinetic Parameter | Influence on Esterification | Research Finding Reference |
|---|---|---|
| Reaction Order | The esterification of succinic anhydride with phenols has been found to follow second-order kinetics. | The rate is dependent on the concentration of both the anhydride and the alcohol. core.ac.uk |
| Reactant Molar Ratio | Increasing the molar ratio of alcohol to anhydride increases the yield of the ester. | Shifts the reaction equilibrium towards the formation of the ester product. core.ac.uk |
| Steric Hindrance | The rate of esterification decreases with increasing steric hindrance of the alcohol. | Yields decrease when moving from methanol (B129727) to more hindered alcohols like t-butanol. orgsyn.org |
| Regioselectivity (in Polyols) | Esterification preferentially occurs at the primary hydroxyl (C-6) group in cellulose. | The C-6 hydroxyl is more sterically accessible and reactive than the secondary hydroxyls at C-2 and C-3. nih.gov |
Amidation and Imidization Reactions
Similar to alcohols, primary and secondary amines can act as nucleophiles to open the anhydride ring of this compound, leading to the formation of amides and, subsequently, imides. These reactions are essential for synthesizing polymers like poly(amide-imide)s and for functionalizing amine-containing molecules.
The reaction between this compound and a primary amine typically proceeds in two stages. chemguide.co.uk
Amidation : In the first step, which can occur at room temperature, the nucleophilic amine attacks a carbonyl carbon of the anhydride. This results in the ring-opening and the formation of an N-substituted succinamic acid (also known as an amic acid or half-amide). researchgate.netresearchgate.net This intermediate product contains both an amide functional group and a carboxylic acid functional group. doubtnut.com
Imidization : The second stage involves the cyclization of the amic acid to form an imide. This step requires heating and results in the elimination of a water molecule. researchgate.netgoogle.com The intramolecular reaction between the amide and carboxylic acid groups forms a new five-membered imide ring.
The successful synthesis of amide and imide derivatives of this compound is confirmed using various spectroscopic techniques.
Fourier-Transform Infrared Spectroscopy (FTIR) : For the amic acid intermediate, characteristic peaks include the amide C=O stretch (around 1650 cm⁻¹), the N-H bend (around 1550 cm⁻¹), and the broad O-H stretch of the carboxylic acid. researchgate.net Upon conversion to the imide, new characteristic peaks appear, typically for the asymmetrical and symmetrical C=O stretching of the imide ring (around 1770 and 1700 cm⁻¹), while the carboxylic acid and amide N-H bands disappear. ekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the covalent attachment of the decenylsuccinyl group to the amine. New signals corresponding to the protons and carbons of the decenyl chain and the succinate (B1194679) moiety will appear in the spectra. researchgate.netrsc.org For instance, ¹³C NMR can clearly distinguish the carbonyl carbons of the amic acid and the final imide ring. ajchem-a.com
Mass Spectrometry (MS) : Mass spectrometry can be used to confirm the molecular weight of the resulting derivatives, providing direct evidence of the addition of the decenylsuccinic group. ekb.eg
| Derivative | Spectroscopic Technique | Characteristic Signals/Bands |
|---|---|---|
| Amic Acid (Amide) | FTIR | C=O stretch (amide I, ~1650 cm⁻¹), N-H bend (amide II, ~1550 cm⁻¹), broad O-H stretch (carboxylic acid). researchgate.net |
| Imide | FTIR | Asymmetric C=O stretch (~1770 cm⁻¹), symmetric C=O stretch (~1700 cm⁻¹), disappearance of N-H and O-H bands. ekb.eg |
| Amide/Imide | ¹H NMR | Appearance of signals for the decenyl chain protons and succinate methylene (B1212753) protons; shift in signals adjacent to the nitrogen atom. researchgate.netrsc.org |
| Amide/Imide | ¹³C NMR | Appearance of signals for the decenyl chain carbons and new carbonyl signals characteristic of the amide (~170-175 ppm) or imide (~175-180 ppm). ajchem-a.com |
Hydrophobic Modification of Biopolymers via this compound
One of the most significant applications of this compound and its analogs is the hydrophobic modification of naturally derived hydrophilic biopolymers. embrapa.br This chemical modification introduces the long, non-polar decenyl chain onto the polar polymer backbone, creating an amphiphilic macromolecule with new functionalities. nih.gov This process is valuable for producing bio-based emulsifiers, stabilizers, and materials with enhanced water resistance. actapol.netresearchgate.net
The reaction typically occurs between the anhydride and the hydroxyl or amine groups present on the biopolymer. embrapa.br
Starch : Reacting DSA with starch granules in an aqueous alkaline slurry results in starch-2-decenylsuccinate. nih.govgoogle.com The resulting modified starch is an effective emulsifying agent, capable of stabilizing oil-in-water emulsions, and is used in the food industry. mdpi.comresearchgate.net The introduction of the hydrophobic decenyl group and the hydrophilic carboxylate group allows the starch molecule to adsorb at oil-water interfaces.
Cellulose : Cellulose and its derivatives, including nanocrystalline cellulose, can be esterified with DSA. nih.gov This modification reduces the hydrophilicity of the cellulose, which can improve its compatibility with non-polar polymer matrices in composites and enhance its thermal stability. mdpi.comresearchgate.net
Chitosan (B1678972) : Chitosan, a polysaccharide containing primary amine groups, readily reacts with DSA. researchgate.netgoogle.com The reaction primarily occurs at the C-2 amine group, which is more reactive than the hydroxyl groups. dovepress.com The resulting N-acylated chitosan derivative exhibits improved solubility and can self-assemble into nanoparticles, making it a promising candidate for drug delivery systems, particularly for hydrophobic drugs. researchgate.netdovepress.com
Other Polysaccharides : Other gums and polysaccharides, such as alginate and cashew gum, have also been successfully modified with alkenyl succinic anhydrides. actapol.netnih.gov For alginate, the modification improves its ability to act as both an emulsifier and a matrix for the encapsulation of oils. actapol.net For cashew gum, the modification decreases its affinity for water. nih.gov The extent of this modification is often quantified by the Degree of Substitution (DS), which represents the average number of substituent groups attached per monomer unit of the polymer.
| Biopolymer | Reactive Group | Degree of Substitution (DS) Range | Primary Application of Modified Biopolymer | Reference |
|---|---|---|---|---|
| Starch | -OH | Up to 0.02 (for food use, FDA limit on OSA is 3 wt%) | Food emulsifier, encapsulation of flavors/oils. | nih.govmdpi.com |
| Cellulose | -OH | 0.05 - 1.19 (Varies with conditions) | Reinforcing agent in biocomposites, functional films. | nih.gov |
| Chitosan | -NH₂ (primary), -OH | Variable | Sustained delivery of hydrophobic drugs, nanoparticle carriers. | researchgate.netdovepress.comnih.gov |
| Alginate | -OH | Variable | Encapsulation of fish oil, emulsion stabilization. | actapol.net |
| Cashew Gum | -OH | 0.02 - 0.20 | Polymeric emulsifiers, thickeners. | nih.gov |
Starch Modification Chemistry
The modification of starch with this compound is a well-established strategy to impart hydrophobicity to the otherwise hydrophilic polysaccharide. The core of this modification is an esterification reaction between the hydroxyl groups on the glucose units of the starch polymer and the anhydride group of DDSA. nih.gov This reaction is typically performed in an aqueous slurry under alkaline conditions, where a base like sodium hydroxide (B78521) is added to catalyze the reaction. researchgate.netmdpi.com The base increases the nucleophilicity of the starch hydroxyl groups, facilitating their attack on the anhydride ring.
Table 1: Research Findings on DDSA-Starch Modification
| Starch Source | Reaction Condition | DDSA:Starch Ratio (wt/wt) | Degree of Substitution (DS) | Reaction Efficiency (RE) | Reference |
|---|---|---|---|---|---|
| Corn Starch | 30% slurry, pH 8.5-9.0, 313K | 10% | 0.0256 | 42.7% | researchgate.net |
| Waxy Maize | Dispersed phase, pH 10 | 5 wt% | Not specified | 99.0% | mdpi.comsemanticscholar.org |
| Waxy Maize | Dispersed phase, pH 10 | 10 wt% | Not specified | 54.0% | semanticscholar.org |
Gum Arabic and Cashew Gum Derivatization
Similar to starch, plant-based gums like cashew gum can be chemically modified with alkenyl succinic anhydrides, including DDSA, to introduce hydrophobic properties. nih.govmdpi.com Cashew gum, an exudate from the cashew tree (Anacardium occidentale), is a complex polysaccharide rich in hydroxyl groups, making it a suitable substrate for esterification with DDSA. nih.govresearchgate.net
The derivatization process involves reacting the gum with the anhydride, often at elevated temperatures in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govmdpi.com The anhydride reacts with the gum's hydroxyl groups to form ester linkages, attaching the hydrophobic decenylsuccinyl group to the polysaccharide backbone. researchgate.net This modification reduces the gum's affinity for water. nih.gov The degree of substitution (DS), indicating the extent of hydrophobic modification, can be controlled by adjusting the reaction conditions, such as the molar ratio of the reactants. nih.gov Research on modifying cashew gum with similar alkenyl succinic anhydrides has demonstrated that conversions can be very high, with DS values ranging from 0.02 to 0.20 being achievable. nih.gov
Table 2: Research Findings on Alkenyl Succinic Anhydride (ASA) - Cashew Gum Modification
| ASA Reagent | Solvent | Temperature | Molar Ratio (ASA:CG) | Degree of Substitution (DS) | Conversion | Reference |
|---|---|---|---|---|---|---|
| Octenyl Succinic Anhydride | DMSO | 120 °C | 0.05 | 0.04 | >95% | nih.gov |
| Tetrapropenyl Succinic Anhydride | DMSO | 120 °C | 0.05 | 0.02 | 88% | nih.gov |
Pullulan Functionalization and Degree of Substitution
Pullulan is a linear, neutral polysaccharide produced by the fungus Aureobasidium pullulans, consisting of repeating maltotriose (B133400) units. nih.gov Its abundance of hydroxyl groups makes it an excellent candidate for chemical modification with reagents like this compound to create amphiphilic polymers. nih.govsci-hub.box The functionalization reaction is an esterification where the anhydride ring of DDSA is opened by the nucleophilic hydroxyl groups of pullulan. kpi.ua
The Degree of Substitution (DS) is a critical parameter in pullulan functionalization, defining the number of hydrophobic DDSA moieties attached per glucose residue. nih.govresearchgate.net The DS can be precisely controlled by manipulating reaction variables such as the concentration of pullulan and DDSA, reaction time, temperature, and pH. nih.gov For example, studies on the modification of pullulan with octenyl succinic anhydride (a structurally similar compound) showed that the maximum DS was achieved at a pH of 9.0 and a temperature of about 41°C in an aqueous solution. nih.gov The introduction of these hydrophobic side chains allows the modified pullulan to self-assemble in aqueous solutions, forming micellar structures or nanogels. nih.govspsj.or.jp The DS value directly influences the physicochemical properties of the resulting polymer, such as its emulsifying ability and surface tension. researchgate.netnih.gov
Table 3: Optimization of Octenyl Succinic Anhydride (OSA) - Pullulan Modification
| Parameter | Optimal Condition | Resulting DS | Reference |
|---|---|---|---|
| pH | 9.0 | 0.061 ± 0.003 | nih.govresearchgate.net |
| Pullulan Concentration | 40% (w/w) | 0.061 ± 0.003 | nih.govresearchgate.net |
| Temperature | ~40.9 °C | 0.061 ± 0.003 | nih.govresearchgate.net |
| Reaction Time | ~101.2 min | 0.061 ± 0.003 | nih.govresearchgate.net |
Gelatin Modification for Functional Enhancements
Gelatin is a protein derived from collagen and possesses various functional groups, primarily amino groups from lysine (B10760008) and hydroxyproline (B1673980) residues, as well as carboxyl groups. The modification of proteins with DDSA is a known strategy to enhance their functionality, particularly their surface-active properties. nih.gov
The primary reaction pathway for gelatin modification with this compound is N-acylation, where the anhydride reacts with the free amino groups (ε-amino group of lysine) on the protein chain. This reaction forms an amide bond and introduces the hydrophobic 12-carbon chain onto the protein backbone. This covalent attachment of a lipophilic moiety to the hydrophilic protein structure transforms the gelatin into an amphiphilic molecule. This structural change can lead to significant enhancements in functional properties, such as improved emulsifying capacity and stability, which are valuable in food and pharmaceutical applications.
Polymer Grafting and Cross-linking with this compound
Beyond the modification of natural biopolymers, this compound is a versatile molecule for the synthesis and modification of synthetic polymers through grafting and cross-linking reactions.
Incorporation into Polymer Backbones
Incorporating this compound into polymer backbones is typically achieved through "grafting" techniques. Grafting creates a polymer architecture where side chains (the "grafts") are attached to a main polymer chain (the "backbone"). DDSA can be incorporated using a "grafting-to" approach. nih.gov In this method, a pre-existing polymer backbone containing reactive functional groups (like hydroxyl or amine groups) is reacted with DDSA. The anhydride ring opens to form a covalent bond, attaching the DDSA molecule as a pendant side chain.
Alternatively, DDSA can be modified first to introduce a polymerizable group, and then co-polymerized with other monomers in a "grafting-through" approach. researchgate.net The anhydride functionality of DDSA provides a reactive handle for its attachment, making it a useful building block for creating polymers with tailored hydrophobic or reactive properties. For example, DDSA can be grafted onto a base polymer film to alter its surface properties. mdpi.com
Formation of Cross-linked Networks
This compound is widely utilized as a cross-linking agent, particularly in the curing of epoxy resins. researchgate.netrqbchemical.com Cross-linking is the process of forming covalent bonds between individual polymer chains to create a three-dimensional network. researchgate.netspecialchem.com This network structure imparts significant changes to the material's properties, increasing its rigidity, thermal stability, and chemical resistance. specialchem.com
In the context of epoxy systems, DDSA functions as a hardener. The anhydride ring of DDSA reacts with the hydroxyl groups present on the epoxy polymer chains (often generated from the opening of oxirane rings). researchgate.net This esterification reaction can proceed with both carboxyl groups that are formed after the initial ring-opening, allowing one DDSA molecule to potentially link two separate polymer chains. researchgate.net This process builds a durable, interconnected network, transforming the liquid resin into a hard, thermoset solid. researchgate.netlboro.ac.uk The long, flexible dodecenyl chain within the cross-link can also impart internal plasticization and flexibility to the final cured material. researchgate.net
Advanced Polymeric Materials Science: Integration and Performance of 2 Decenylsuccinic Anhydride Derivatives
Application as Curing Agents and Hardeners for Epoxy Resinsresearchgate.netazom.com
2-Decenylsuccinic anhydride (B1165640), a type of alkenyl succinic anhydride (ASA), serves as a curing agent or hardener for epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA). researchgate.net The presence of the ten-carbon alkenyl chain introduces flexibility into the crosslinked polymer network. Anhydride-cured epoxy systems are known for their high performance, including excellent heat resistance and electrical insulation properties. azom.com The reaction between the anhydride and the epoxy group, as well as with hydroxyl groups present in the resin, leads to the formation of a highly crosslinked three-dimensional network. azom.commdpi.com
Influence on Curing Kinetics and Network Formation
The curing kinetics of epoxy-anhydride systems are influenced by several factors, including the structure of the anhydride, the presence of accelerators, and the curing temperature. The reactivity of alkenyl succinic anhydrides with epoxide groups tends to decrease as the length of the alkenyl side-chain increases. researchgate.net This is attributed to steric hindrance from the longer chain, which can slow down the reaction rate.
The curing process is often accelerated by the addition of tertiary amines, such as Tris-(dimethylaminomethyl) phenol (B47542) (DMP-30). researchgate.net The accelerator facilitates the ring-opening of the anhydride group, which then reacts with the epoxy group to form a polyester (B1180765) network. researchgate.net The curing reaction can be monitored using techniques like differential scanning calorimetry (DSC), which helps in determining the kinetic parameters of the process. nih.govmdpi.com The degree of curing and the formation of a uniform cross-linked structure are critical for the final properties of the thermoset. nih.gov The formation of a dense and uniform network is essential for achieving optimal thermomechanical properties. mdpi.com
Impact on Thermomechanical Properties (e.g., Coefficient of Thermal Expansion)researchgate.net
The length of the alkenyl side-chain on the succinic anhydride has a significant impact on the thermomechanical properties of the cured epoxy resin. researchgate.net An increase in the side-chain length generally leads to a decrease in the glass transition temperature (Tg), tensile strength, and impact strength. researchgate.net This is due to a lower cross-linking density and increased flexibility of the polymer network. researchgate.net
Conversely, the coefficient of thermal expansion (CTE) of the cured epoxy system increases with the length of the alkenyl side-chain. researchgate.net The longer, more flexible side-chains introduce more free volume into the network, allowing for greater expansion upon heating. researchgate.net While longer side chains can enhance flexibility, they may compromise properties like tensile and impact strength. researchgate.net
Table 1: Effect of Alkenyl Succinic Anhydride Side-Chain Length on Epoxy Resin Properties
| Property | Effect of Increasing Side-Chain Length | Rationale |
| Glass Transition Temperature (Tg) | Decrease | Lower cross-linking density and increased chain flexibility. researchgate.net |
| Tensile Strength | Decrease | Reduced cross-linking density. researchgate.net |
| Impact Strength | Decrease | Increased flexibility may not compensate for lower network rigidity. researchgate.net |
| Coefficient of Thermal Expansion (CTE) | Increase | Increased motion of chain segments and free volume. researchgate.net |
Hydrophobically Modified Polysaccharides as Polymeric Emulsifiers and Thickenersnih.govresearchgate.net
2-Decenylsuccinic anhydride is utilized to hydrophobically modify polysaccharides, such as starch and cellulose (B213188), transforming them into effective polymeric emulsifiers and thickeners. nih.govresearchgate.net The modification involves the esterification of the hydroxyl groups on the polysaccharide backbone with the anhydride. This introduces the hydrophobic decenyl group, rendering the biopolymer amphiphilic. These modified polysaccharides are valued in various industries, including food and pharmaceuticals, as they are often biodegradable and derived from renewable resources. nih.govresearchgate.net
Emulsification Properties and Pickering Emulsion Stabilizationnih.govnih.gov
The amphiphilic nature of polysaccharides modified with this compound allows them to adsorb at oil-water interfaces, effectively reducing interfacial tension and stabilizing emulsions. researchgate.net These modified biopolymers can be used to form stable oil-in-water emulsions. nih.gov
A key application of these materials is in the stabilization of Pickering emulsions, where solid particles are used to stabilize the interface between two immiscible liquids. sciopen.comelsevierpure.comresearchgate.net The modified polysaccharide particles, possessing both hydrophilic and hydrophobic characteristics, can anchor themselves at the oil-water interface, creating a physical barrier that prevents droplet coalescence. sciopen.comsciopen.com The stability and properties of these Pickering emulsions are influenced by the degree of substitution (DS) of the hydrophobic group on the polysaccharide. researchgate.net For instance, high internal phase Pickering emulsions (HIPPEs) stabilized with modified starch nanoparticles have shown excellent long-term stability. nih.gov
Rheological Behavior of Modified Biopolymer Solutions
The introduction of hydrophobic side chains via this compound modification significantly alters the rheological properties of polysaccharide solutions. nih.gov In aqueous solutions, the hydrophobic groups can associate, leading to the formation of a three-dimensional network that increases the viscosity of the solution. nih.gov This behavior is concentration-dependent, with a critical concentration above which significant thickening occurs. nih.gov
The resulting solutions often exhibit shear-thinning behavior, where the viscosity decreases with an increasing shear rate. researchgate.netcerist.dz This property is desirable in many applications. The viscoelastic properties, represented by the storage (G') and loss (G'') moduli, are also enhanced with modification, indicating the formation of a more structured and gel-like system. researchgate.netcerist.dz The rheological properties can be influenced by factors such as the degree of substitution, polymer concentration, and temperature. nih.govnih.gov
Table 2: Functional Properties of Polysaccharides Modified with Alkenyl Succinic Anhydrides
| Property | Observation | Influence of Modification |
| Emulsification | Formation of stable oil-in-water emulsions. | The amphiphilic nature allows for adsorption at the oil-water interface. researchgate.net |
| Pickering Emulsion Stabilization | Effective stabilization by solid modified polysaccharide particles. | Particles create a steric barrier against droplet coalescence. sciopen.comsciopen.com |
| Viscosity | Increased solution viscosity and shear-thinning behavior. | Intermolecular hydrophobic associations lead to network formation. nih.govresearchgate.net |
| Viscoelasticity | Enhanced storage (G') and loss (G'') moduli. | Indicates the formation of a more structured, gel-like network. researchgate.netcerist.dz |
Role in Copolymer Resin Manufacturing and Ion-Exchange Membranesmdpi.com
While the primary applications of this compound are in epoxy curing and polysaccharide modification, its chemical structure suggests potential use in copolymer resin manufacturing. As a molecule with a reactive anhydride group and a polymerizable double bond in the decenyl chain, it can theoretically be incorporated into polymer backbones through copolymerization reactions. This could be leveraged to introduce specific functionalities into the resulting resin.
The synthesis of ion-exchange resins often involves the copolymerization of monomers to create a crosslinked polymer matrix, followed by the introduction of functional groups. For example, copolymers of acrylamide (B121943) have been used as precursors for ion exchangers. researchgate.netresearchgate.net Although direct evidence for the use of this compound in the manufacturing of commercial ion-exchange membranes is not prominent in the reviewed literature, its anhydride functionality could potentially be hydrolyzed to form carboxylic acid groups. These acidic sites are characteristic of weak acid cation exchange resins. thermaxglobal.com The long decenyl chain might also influence the morphology and hydrophobicity of the resin matrix, potentially affecting its ion-exchange capacity and selectivity. Further research would be needed to explore this potential application.
Development of Specialty Coatings, Adhesives, and Potting Compounds
Alkenyl succinic anhydrides are widely utilized as curing agents or modifiers in epoxy resin formulations, which are the backbone of many specialty coatings, adhesives, and potting compounds. hjd-chem.com The primary role of the anhydride is to react with the epoxide groups of the resin, initiating a cross-linking process that transforms the liquid resin into a hard, durable thermoset material. researcher.life
In these applications, this compound, much like its C12 counterpart DDSA, would function as a reactive flexibilizer. The long, hydrophobic decenyl (C10) chain introduces several desirable properties into the cured polymer network:
Improved Toughness and Flexibility: The aliphatic chain imparts flexibility to the otherwise rigid epoxy matrix, reducing brittleness and improving impact resistance. google.com This is crucial for adhesives and coatings that need to withstand mechanical stress and thermal cycling without cracking.
Enhanced Adhesion: The chemical structure of ASAs can improve the bonding strength of adhesives to various substrates. businessresearchinsights.com
Increased Hydrophobicity: The presence of the hydrocarbon chain enhances the water repellency of the cured product, which is a critical feature for protective coatings and potting compounds designed to shield electronic components from moisture. hjd-chem.com
Low Viscosity and Long Pot Life: Liquid ASAs like DDSA have low viscosity, which is advantageous for processing, allowing for better impregnation of fillers and easier application. They also typically provide a long pot life, giving users more time to work with the formulation before it begins to cure. hjd-chem.com
The curing of epoxy resins with anhydrides like this compound is a complex process that results in a highly cross-linked polymer network with excellent mechanical and electrical properties. The anhydride ring opens and reacts with both the epoxy groups and hydroxyl groups present in the resin system, leading to the formation of stable ester linkages. researcher.life This reaction mechanism contributes to the high thermal stability and chemical resistance of the final cured product.
The performance of DDSA as a curing agent in an epoxy formulation is often characterized by the mechanical and thermal properties of the resulting polymer. The following table, based on typical data for DDSA-cured epoxy systems, illustrates the kind of performance that could be expected from a system cured with this compound.
| Property | Typical Value for a DDSA-Cured Epoxy System |
| Tensile Strength | 60 - 80 MPa |
| Elongation at Break | 3 - 5% |
| Flexural Strength | 100 - 130 MPa |
| Glass Transition Temperature (Tg) | 90 - 120 °C |
Note: This data is representative of Dodecenyl succinic anhydride (DDSA) systems and is provided for illustrative purposes. The exact properties of a this compound system would vary based on the specific formulation.
Utilization in Thermoplastic Plasticizer Formulations
While the primary application of ASAs is in thermosetting resins, their derivatives can also be used in thermoplastic formulations, notably as plasticizers. Plasticizers are additives that increase the flexibility and durability of a material. Polyesters derived from the reaction of alkenyl succinic acids with glycols have been explored as effective plasticizers for materials like cellulose derivatives. google.com
In this context, esters of 2-Decenylsuccinic acid could serve as secondary plasticizers in formulations of polymers such as polyvinyl chloride (PVC). The long decenyl chain would disrupt the close packing of the polymer chains, reducing intermolecular forces and thereby increasing flexibility. Succinate (B1194679) esters with long alkyl chains have been shown to be effective plasticizers, offering good compatibility with polymer matrices and high plasticization efficiency. researchgate.net
The key characteristics that this compound derivatives would bring to a plasticizer formulation include:
Low Volatility: The relatively high molecular weight compared to common phthalate (B1215562) plasticizers would result in lower volatility, leading to more permanent plasticization and reduced material loss over time.
Good Compatibility: The chemical structure allows for good compatibility with a range of polymer systems.
Improved Low-Temperature Flexibility: The aliphatic nature of the decenyl group can enhance the performance of the plasticized material at low temperatures.
Advanced Composite Materials with this compound Additives
The incorporation of a flexible long-chain anhydride like this compound into the epoxy matrix can improve the fracture toughness and impact resistance of the composite material. This is a critical consideration in applications where the material may be subjected to sudden loads or impacts, such as in automotive or aerospace components. The flexibilizing effect of the decenyl chain helps to dissipate energy from an impact, preventing catastrophic failure of the composite structure.
Furthermore, the low viscosity of formulations containing liquid ASAs facilitates better "wet-out" of the reinforcing fibers during the manufacturing process. hjd-chem.com This ensures a strong interface between the fiber and the matrix, which is essential for effective load transfer and achieving the desired mechanical properties in the final composite part.
The effect of the alkenyl chain length in ASAs on the properties of cured epoxy resins has been a subject of study. Generally, as the length of the alkyl side chain increases, there is a tendency for the cross-linking density of the polymer network to decrease. This can lead to a lower glass transition temperature (Tg) and reduced tensile strength, but an increase in flexibility and impact strength. Therefore, it can be inferred that a this compound (C10) cured system would likely exhibit properties intermediate between those cured with Octenyl succinic anhydride (C8) and Dodecenyl succinic anhydride (C12).
Mechanistic Insights into Molecular Interactions and Supramolecular Assemblies of 2 Decenylsuccinic Anhydride Derivatives
Self-Assembly Phenomena in Aqueous Environments
Due to their amphiphilic structure, 2-decenylsuccinic anhydride (B1165640) and similar ASA derivatives exhibit pronounced self-assembly behavior in aqueous solutions. When the concentration of these molecules surpasses a certain threshold, they spontaneously organize into supramolecular structures to minimize the unfavorable interactions between their hydrophobic tails and the surrounding water molecules.
Micelle Formation and Structural Models
In aqueous environments, the hydrophobic alkenyl chains of ASA derivatives aggregate to form a core that is shielded from the water, while the hydrophilic anhydride or hydrolyzed carboxylate headgroups remain exposed to the aqueous phase. This process results in the formation of micellar aggregates. core.ac.uknih.gov These structures are not static and can adopt various morphologies.
While the "flower necklace model" is a specific structural model often associated with hydrophobically modified polymers, the underlying principle of intramolecular and intermolecular hydrophobic associations is relevant. For ASA-modified polymers, such as inulin (B196767) or starch, the alkenyl chains attached to the polymer backbone can associate, forming hydrophobic domains. This can lead to complex, flower-like micellar structures where the polymer backbone forms the "necklace" and the aggregated hydrophobic chains form the "flowers" or core of the micelles. The self-assembly of bola-amphiphiles terminated with alkenyl succinic anhydride groups can also lead to the formation of nanoscale anisotropic objects, with their shape and ordering dependent on the length and structure of the alkenyl chains. nih.govrsc.org
Critical Aggregation Concentrations and Influencing Factors
The transition from individual molecules (unimers) to aggregated structures occurs at a specific concentration known as the critical aggregation concentration (CAC) or critical micelle concentration (CMC). core.ac.ukresearchgate.netacs.org Below the CAC, the molecules exist predominantly as monomers. Above this concentration, the formation of micelles becomes thermodynamically favorable. The CAC is a key parameter for characterizing the self-assembly of these surfactants.
Several factors influence the CAC of 2-decenylsuccinic anhydride derivatives and other ASAs:
Alkenyl Chain Length : A primary factor is the length of the hydrophobic alkyl chain. An increase in the chain length leads to greater hydrophobicity, which in turn promotes aggregation at lower concentrations. Research on a series of alkenyl succinylated inulin derivatives demonstrated that the CAC decreases as the alkenyl chain length increases. core.ac.uk
Degree of Substitution (DS) : When ASAs are used to modify polymers like inulin or starch, the degree of substitution—the average number of hydroxyl groups substituted per monomer unit—plays a crucial role. A higher DS generally leads to a lower CAC, as there are more hydrophobic groups per polymer chain, facilitating easier aggregation. core.ac.uk
pH : The pH of the aqueous solution affects the ionization state of the headgroup. For ASAs, the anhydride ring can hydrolyze to form two carboxylic acid groups. At neutral pH, the formation of an 'acid soap' can occur, while at high pH (~12), the surface activity of some derivatives is reduced. researchgate.net The pH can therefore influence the electrostatic repulsion between headgroups, affecting the CAC.
Presence of Salts : The addition of electrolytes to the solution can screen the electrostatic repulsion between charged headgroups, which typically leads to a lower CAC and the formation of larger micelles. ncsu.edu
The following table presents data on the critical aggregation concentration (CAC) for various alkenyl succinylated inulin derivatives, illustrating the effect of chain length.
| Alkenyl Succinic Anhydride Derivative | Alkenyl Chain Length | Critical Aggregation Concentration (CAC) (%) |
| Octenyl succinylated inulin | C8 | 0.08 |
| Decenyl succinylated inulin | C10 | Value expected to be between 0.08 and 0.02 |
| Dodecenyl succinylated inulin | C12 | 0.02 |
| Tetradecenyl succinylated inulin | C14 | 0.01 |
| Hexadecenyl succinylated inulin | C16 | 0.008 |
| Octadecenyl succinylated inulin | C18 | 0.005 |
| Data derived from studies on alkenyl succinylated inulin. core.ac.uk |
Interfacial Activity and Adsorption Mechanisms
The amphiphilic nature of this compound derivatives also makes them highly surface-active. They tend to migrate to and adsorb at interfaces, such as the air-water or oil-water interface, where they can orient themselves to satisfy the energetic preferences of both their hydrophobic and hydrophilic parts. This behavior is responsible for their ability to lower surface and interfacial tension.
At the air-water interface, these molecules form a monolayer with their hydrophobic tails directed towards the air and their hydrophilic heads towards the water. This adsorption reduces the surface tension of the water. Key parameters used to characterize this interfacial activity include the surface tension at the CAC (γcmc), the maximum surface excess concentration (Γmax), and the minimum area occupied per surfactant molecule (Amin) at the interface. researchgate.net For example, glycine (B1666218) surfactants derived from dodecenyl succinic anhydride have been shown to achieve low minimum surface tension values below 30 mN/m.
At the oil-water interface, these molecules act as emulsifiers, facilitating the dispersion of one immiscible liquid into another. They adsorb at the surface of the oil droplets, forming a protective film that prevents the droplets from coalescing. core.ac.uknih.gov When used in conjunction with polysaccharides like guar (B607891) and xanthan gum, ASAs can form a dense interfacial film that physically blocks interactions between oil and water, enhancing emulsion stability. tandfonline.comfigshare.com Similarly, dodecenylsuccinic anhydride (DDSA) emulsions can be stabilized by modified montmorillonite (B579905) nanoparticles, which reduce the interfacial tension between the DDSA and the aqueous phase. ncsu.edu
Interactions with Diverse Chemical Species and Macromolecules
A key feature of this compound is its reactivity, which allows it to form covalent bonds with various macromolecules. The anhydride group is an electrophile that can react with nucleophilic sites, such as the hydroxyl (-OH) groups present in polysaccharides or the amine (-NH2) groups in proteins. researchgate.netnih.gov
This reaction, known as esterification or acylation, results in the grafting of the hydrophobic decenylsuccinyl group onto the macromolecular backbone. researchgate.netnih.govwikipedia.org This modification significantly alters the properties of the native biopolymer, transforming it into an amphiphilic structure with enhanced surface activity and emulsifying capabilities. smolecule.com
The interaction of this compound and its analogues with a variety of macromolecules has been extensively studied.
| Macromolecule Type | Specific Examples | Nature of Interaction | Outcome of Interaction |
| Polysaccharides | Starch, Cellulose (B213188), Inulin, Glucuronoxylans, Gum Karaya, Cashew Gum, Phytoglycogen | Covalent (Esterification) | Increased hydrophobicity, improved emulsifying and film-forming properties, altered solubility. acs.orgresearchgate.netnih.govmdpi.comnih.govresearchgate.net |
| Proteins | General proteins | Covalent (Acylation) | Increased hydrophobicity, improved emulsifying properties and stability. nih.govsmolecule.com |
The modification of polysaccharides like starch with DDSA has been shown to yield products with satisfying emulsifying properties. researchgate.netresearchgate.net The introduction of the alkenyl chain imparts a hydrophobic character, which is crucial for applications requiring surface activity. researchgate.netnih.gov This covalent attachment ensures a robust and stable modification, making these derivatives valuable in industries ranging from food and cosmetics to paper manufacturing. nih.govwikipedia.org
Cutting Edge Analytical Techniques for Structural Elucidation and Material Characterization of 2 Decenylsuccinic Anhydride and Its Derivatives
Spectroscopic Methodologies for Structural Confirmation
The definitive confirmation of the chemical structure of 2-Decenylsuccinic anhydride (B1165640) and the characterization of its derivatives in various forms, such as aggregates or micelles, rely on a suite of advanced spectroscopic techniques. These methods provide detailed information on the molecular framework, functional groups, and supramolecular assemblies.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Decenylsuccinic anhydride. Both ¹H (proton) and ¹³C (carbon-13) NMR provide precise information about the chemical environment of individual atoms within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of (2-Decenyl)succinic anhydride provides characteristic signals corresponding to the protons in the decenyl chain and the succinic anhydride ring. spectrabase.com Protons on the aliphatic chain typically appear in the upfield region, while protons adjacent to the double bond and on the anhydride ring resonate at lower fields due to deshielding effects. Analysis of coupling patterns (multiplicity) and integration values allows for the precise assignment of each proton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbons of the anhydride group are particularly diagnostic, appearing significantly downfield (typically >170 ppm) due to the strong deshielding effect of the attached oxygen atoms. chemicalbook.com The olefinic carbons of the C=C double bond in the decenyl chain are also readily identified in the 120-140 ppm region.
The following table summarizes the expected chemical shifts for this compound, based on data for the compound and related structures.
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Anhydride Carbonyl (C=O) | - | ~170-175 |
| Olefinic Protons (-CH=CH-) | ~5.4-5.8 | ~125-135 |
| Protons on Anhydride Ring (-CH-CH-) | ~2.5-3.5 | ~35-45 |
| Allylic Protons (-CH₂-CH=) | ~2.0-2.2 | ~30-35 |
| Aliphatic Protons (-CH₂-) | ~1.2-1.6 | ~22-32 |
| Terminal Methyl Proton (-CH₃) | ~0.9 | ~14 |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. For this compound, the most characteristic feature in the FTIR spectrum is the anhydride functional group. spectrabase.com
Cyclic anhydrides exhibit two distinct carbonyl (C=O) stretching absorption bands due to symmetric and asymmetric vibrations. These are typically very strong and sharp peaks. The presence of the long alkenyl chain is confirmed by C-H stretching and bending vibrations.
Key FTIR absorption bands for this compound and related structures are detailed below. researchgate.netnist.govresearchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~1860-1840 | C=O Asymmetric Stretch | Cyclic Anhydride |
| ~1780-1760 | C=O Symmetric Stretch | Cyclic Anhydride |
| ~1220 | C-O-C Stretch | Cyclic Anhydride |
| ~3010-3000 | =C-H Stretch | Alkenyl |
| ~2925 & ~2855 | -C-H Asymmetric & Symmetric Stretch | Alkyl Chain |
The modification of materials like starch with octenyl succinic anhydride, a related compound, shows the appearance of these characteristic anhydride peaks, confirming the successful grafting of the molecule. mdpi.com
Small-Angle X-ray Scattering (SAXS) and Dynamic/Static Light Scattering (DLS/SLS) for Aggregate Structure
When dispersed in aqueous systems, amphiphilic molecules like this compound and its hydrolyzed form can form larger aggregates, such as micelles or emulsions. SAXS and DLS are powerful techniques for characterizing the structure and size of these supramolecular assemblies in solution.
Small-Angle X-ray Scattering (SAXS): SAXS is a technique that measures the elastic scattering of X-rays by a sample at very low angles. nih.govnih.gov It provides structural information on the nanoscale, typically from 1 to 100 nm, which is ideal for studying micelles and emulsion droplets. spectroscopyonline.com From a SAXS experiment, one can determine key parameters of the aggregates, including:
Morphology: It is possible to distinguish between different morphologies, such as core-shell structures or hollow spheres. youtube.com
Particle Interactions: At higher concentrations, SAXS can provide information about how particles are packed or interact with each other. spectroscopyonline.comyoutube.com
Dynamic Light Scattering (DLS): DLS, also known as Photon Correlation Spectroscopy (PCS), is used to determine the size distribution of small particles in suspension. researchgate.net The technique works by measuring the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Larger particles move more slowly, causing the light intensity to fluctuate at a slower rate. DLS is particularly useful for measuring the hydrodynamic radius of particles and assessing the stability and particle size distribution of emulsions made with alkenyl succinic anhydrides. researchgate.net
Fluorescence Spectroscopy for Micellar Characterization
Fluorescence spectroscopy is a highly sensitive technique used to investigate the formation and properties of micelles in solution. The method typically involves the use of a fluorescent probe, a molecule whose fluorescence properties (such as emission intensity and wavelength) are sensitive to the polarity of its local environment.
To characterize micelles formed by derivatives of this compound, a hydrophobic fluorescent probe (e.g., pyrene) is introduced into the solution.
Critical Micelle Concentration (CMC): Below the CMC, the probe resides in the polar aqueous environment. Above the CMC, the hydrophobic probe preferentially partitions into the nonpolar core of the micelles. This change in the microenvironment leads to a distinct change in the probe's fluorescence spectrum (e.g., a sharp increase in fluorescence intensity or a shift in the emission wavelength), allowing for the precise determination of the CMC.
Micropolarity and Dynamics: The technique can also provide information about the polarity of the micellar core and the dynamics of the surfactant molecules within the aggregate.
Chromatographic and Mass Spectrometric Approaches
Chromatographic methods coupled with mass spectrometry are essential for the separation, identification, and quantification of this compound, especially in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of GC with the detection power of MS. However, direct analysis of alkenyl succinic anhydrides by GC can be challenging due to their polarity and potential for thermal degradation in the hot GC inlet. To overcome these issues, derivatization is necessary. researchgate.net
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a given analytical method. For GC analysis of this compound and its hydrolyzed acid form, derivatization aims to:
Increase volatility by masking polar functional groups (carboxyl, hydroxyl). gcms.cz
Improve thermal stability to prevent decomposition during analysis. gcms.cz
Enhance detector response and improve peak shape. gcms.cz
Common Derivatization Strategies:
Silylation: This is one of the most common derivatization methods, where an active hydrogen in the analyte is replaced by a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. sigmaaldrich.com The resulting TMS-esters are much more volatile and thermally stable than the parent carboxylic acids. researchgate.net
Methylation: The carboxylic acid groups of hydrolyzed ASA can be converted into methyl esters using reagents like diazomethane or through acid-catalyzed methanolysis.
After derivatization, the sample is injected into the GC-MS system. The components are separated on a capillary column, and the mass spectrometer provides mass information that allows for definitive identification and quantification. For reliable quantification, especially in complex samples, GC-MS can be operated in the selected-ion-monitoring (SIM) mode, which offers higher sensitivity and selectivity by monitoring only specific fragment ions characteristic of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the context of this compound and its derivatives, LC-MS plays a crucial role in detailed molecular characterization. The technique combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.
The chromatographic component, often utilizing a reversed-phase column such as a C18, separates the analytes based on their hydrophobicity. nih.govresearchgate.net For compounds like 2-Decenylsuccinic acid (the hydrolyzed form of the anhydride), a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and water with an acid modifier (like formic acid or trifluoroacetic acid) is typically employed to achieve effective separation of isomers, such as cis and trans forms. nih.govresearchgate.netresearchgate.net
Following separation, the analyte is introduced into the mass spectrometer. An ionization source, commonly electrospray ionization (ESI), generates charged molecules that are then analyzed by the mass analyzer. nih.gov The mass spectrometer provides information about the molecular weight of the compound and, through tandem mass spectrometry (MS/MS), its structural fragments. nih.govucdavis.edu This fragmentation pattern is unique to the molecule and serves as a fingerprint for its definitive identification. This method is particularly useful for quantifying the amount of this compound that has reacted with a substrate, such as a polymer, and for detecting any unreacted or hydrolyzed forms in a sample matrix. researchgate.net
Table 1: Illustrative LC-MS Parameters for Analysis of 2-Decenylsuccinic Acid
| Parameter | Value/Condition |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.9 µm) nih.gov |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile nih.govresearchgate.net |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 2 - 10 µL nih.govrsc.org |
| Mass Spectrometry System | Triple Quadrupole or Orbitrap Mass Spectrometer nih.govucdavis.edu |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode nih.gov |
| Scan Mode | Selective Reaction Monitoring (SRM) or Full Scan MS/MS nih.gov |
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. wikipedia.org When this compound is used to modify natural or synthetic polymers, GPC is employed to determine the resulting changes in molecular weight and molecular weight distribution. agilent.com This information is critical as it directly relates to the physical properties of the modified material.
The GPC process separates molecules based on their hydrodynamic volume in solution. wikipedia.org A dissolved polymer sample is passed through a column packed with porous gel beads. agilent.com Larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer path, causing them to elute later. agilent.com
Detectors such as refractive index (RI), viscometer, or light scattering detectors are used to monitor the polymer concentration as it elutes from the column. iitk.ac.in By calibrating the system with polymer standards of known molecular weights, a calibration curve is generated that relates elution time to molecular weight. wikipedia.orgagilent.com This allows for the determination of key parameters for the modified polymer, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn and describes the breadth of the molecular weight distribution. wikipedia.orgpolymerchar.com
Table 2: Example GPC Data for a Polymer Before and After Modification with this compound
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| Unmodified Polymer | 45,000 | 180,000 | 4.00 |
| Polymer modified with this compound | 47,124 polymerchar.com | 190,453 polymerchar.com | 4.04 polymerchar.com |
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. abo.fi Thermogravimetric Analysis (TGA) is particularly important for evaluating the thermal stability of materials modified with this compound. TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere. abo.fi
The resulting TGA curve plots mass loss against temperature, providing information on decomposition patterns and thermal stability. researchgate.net The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to pinpoint the temperatures at which the most significant degradation occurs. researchgate.net
When a polymer like starch or lignin (B12514952) is modified with this compound, the ester linkages formed can alter its thermal properties. TGA can be used to compare the thermal stability of the modified material to the unmodified original. Often, esterification can increase the thermal stability of a polymer. researchgate.net For example, TGA might reveal that a this compound-modified starch exhibits its primary weight loss at a higher temperature compared to the native starch, indicating enhanced thermal stability. researchgate.net
Table 3: Representative TGA Data for Native vs. Modified Polymer
| Material | Onset Decomposition Temperature (°C) | Temperature at 50% Weight Loss (°C) | Char Residue at 600°C (%) |
| Native Polymer | 285 | 312 researchgate.net | 18 |
| This compound Modified Polymer | 305 | 320 researchgate.net | 22 |
Microscopic and Imaging Techniques (e.g., Scanning Electron Microscopy - SEM)
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface morphology and topography of materials at high magnification. For derivatives of this compound, particularly in applications where it is used to modify particulate materials like starch granules, SEM provides crucial visual information about the effects of the modification on the material's structure. nih.gov
In an SEM analysis, a focused beam of electrons is scanned across the surface of a sample. The interactions between the electrons and the sample's atoms produce various signals that can be detected to form an image. This allows for the detailed observation of features such as shape, size, and surface texture.
When starch is treated with this compound, the reaction often occurs on the surface of the granules. nih.gov SEM images can reveal changes resulting from this esterification, such as the appearance of pores, cavities, or a roughening of the granule surface. researchgate.net These morphological changes can influence the material's properties, such as its swelling power and emulsifying capabilities. researchgate.netresearchgate.net Comparing SEM micrographs of the material before and after modification provides direct evidence of the structural impact of the chemical treatment. researchgate.net
Table 4: Summary of Morphological Observations from SEM
| Sample | Granule Shape | Surface Texture | Notable Features |
| Unmodified Starch | Polygonal, well-defined edges | Smooth | Intact, non-porous surface |
| This compound Modified Starch | Polygonal, less defined edges researchgate.net | Slightly rough, porous researchgate.net | Presence of small pores and cavities on the surface researchgate.net |
Computational Chemistry and Theoretical Modeling Studies of 2 Decenylsuccinic Anhydride Systems
Electronic Structure Calculations and Reactivity Predictions
Electronic structure calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons and energy levels within 2-DSA, which in turn governs its chemical behavior and reactivity.
Density Functional Theory (DFT) has been a primary method for the theoretical study of alkenyl succinic anhydrides (ASAs), including the 2-decenyl variant. DFT is employed to optimize the molecular geometry and to calculate various electronic properties. ppor.azppor.az Studies utilize basis sets such as 6-31G(d,p) with the B3LYP level of theory to achieve a balance between computational cost and accuracy. ppor.az
These calculations provide optimized geometric parameters, such as bond lengths and angles. For instance, in related octenyl succinic anhydride (B1165640), the C-O bonds attached to the CH2- group of the anhydride fragment were found to lengthen slightly with an increase in the alkenyl chain length. ppor.az The primary application of DFT in this context is to determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. ppor.az
From the foundational energies calculated by DFT, several quantum chemical descriptors can be derived to quantify the reactivity and establish structure-property relationships. For alkenyl succinic anhydrides, these descriptors provide a theoretical basis for their observed chemical behavior. ppor.azppor.az
Key descriptors include:
Ionization Potential (I) and Electron Affinity (A) : Directly related to the HOMO and LUMO energies, these describe the energy required to remove an electron and the energy released when an electron is gained, respectively.
Chemical Hardness (η) and Chemical Softness (S) : Hardness is a measure of resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap. Molecules with a low chemical hardness are considered "soft" and are generally more reactive. ASAs are classified as soft compounds, indicating high reactivity. ppor.azppor.az
Electronegativity (χ) and Chemical Potential (μ) : These descriptors relate to the molecule's tendency to attract electrons.
Electrophilicity Index (ω) : This global reactivity index measures the energy stabilization when the system acquires additional electronic charge. Alkenyl succinic anhydrides have been shown to possess significant electrophilic characteristics, which is consistent with the anhydride group's function as an electrophile in reactions like esterification. ppor.az
The table below, based on data from related alkenyl succinic anhydrides, illustrates typical values for these descriptors. ppor.azppor.az
| Descriptor | Formula | Hexenyl Succinic Anhydride | Octenyl Succinic Anhydride | Typical Interpretation |
| EHOMO | - | -9.310 eV | -9.299 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | - | -3.034 eV | -3.052 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 6.276 eV | 6.247 eV | Indicates chemical reactivity and stability; smaller gap implies higher reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.138 | 3.124 | Resistance to deformation of electron cloud; lower value indicates higher reactivity ("softness"). |
| Chemical Softness (S) | 1 / η | 0.319 | 0.320 | Reciprocal of hardness; higher value indicates higher reactivity. |
| Electrophilicity Index (ω) | μ2 / 2η | 4.381 | 4.397 | Measures electrophilic character; higher value indicates stronger electrophile. |
This interactive table presents data calculated for closely related C6 and C8 alkenyl succinic anhydrides, which provide strong indicative values for the C10 analogue, 2-Decenylsuccinic anhydride.
Reaction Mechanism Simulations and Energy Profile Mapping
Theoretical chemistry plays a vital role in elucidating the pathways of chemical reactions involving succinic anhydride derivatives. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the associated activation energies, providing a detailed picture of the reaction mechanism.
For instance, computational studies on the aminolysis of the parent succinic anhydride with methylamine (B109427) have been conducted using DFT at the B3LYP level. researchgate.net Such studies investigate different possible pathways, including non-catalyzed, acid-catalyzed, and base-catalyzed mechanisms. The calculations reveal the structures of transition states and show that a concerted mechanism for the non-catalyzed reaction has a lower activation energy than a stepwise addition-elimination pathway. researchgate.net Furthermore, simulations can demonstrate how catalysts, such as an additional amine molecule acting as a general base, can significantly lower the activation barrier, thus accelerating the reaction. researchgate.net
While direct simulations of 2-DSA reacting with cellulose (B213188) are not widely published, these studies on related systems provide a robust framework. The principles of nucleophilic attack on the carbonyl carbon, the formation of tetrahedral intermediates, and the subsequent ring-opening are fundamental. Energy profile mapping for these reactions allows for a quantitative comparison of different mechanistic possibilities, such as direct esterification versus prior hydrolysis followed by reaction.
Simulations have also been applied to the synthesis of ASAs themselves, specifically the "ene reaction" between maleic anhydride and alkenes. rsc.orgresearchgate.net These studies favor a concerted mechanism and explore the thermodynamics and kinetics of the reaction, providing insights into the formation of the this compound molecule. rsc.org
Molecular Dynamics Simulations of Self-Assembly and Interfacial Phenomena
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly well-suited for investigating the behavior of amphiphilic molecules like 2-DSA, especially their self-assembly in solution and their behavior at interfaces, such as oil-water or air-water interfaces.
While specific MD studies focusing solely on 2-DSA are not prevalent in the literature, research on other succinic acid-based surfactants provides a clear template for the potential insights that can be gained. MD simulations can model the aggregation of surfactant molecules at an oil-water interface, analyzing their morphology and orientation at both low concentrations and saturated states. mdpi.com
Key properties that can be investigated through MD simulations include:
Interfacial Thickness: This parameter, related to the density distribution of oil, water, and surfactant molecules, indicates how effectively the surfactant packs at the interface. mdpi.com
Hydrogen Bond Distributions: The number and location of hydrogen bonds between the surfactant's hydrophilic head (the succinic anhydride or resulting dicarboxylate group) and water molecules are crucial for understanding interfacial stability. mdpi.com
Order Parameters: These calculations can quantify the orientation of the hydrophobic decenyl chains and the hydrophilic anhydride heads relative to the interface, revealing the degree of organization in the assembled layer. mdpi.com
Radial Distribution Functions: These can describe the average distance between different components, such as the surfactant head groups and water molecules or counter-ions, providing detailed structural information about the interfacial layer.
By applying MD simulations to 2-DSA systems, one could model its role in emulsions, its interaction with surfaces like cellulose fibers, and the influence of environmental factors like pH and ionic strength on its aggregation behavior.
Theoretical Insights into Polymerization and Cross-linking Processes
Theoretical modeling provides valuable insights into how 2-DSA can act as a monomer in polymerization or as a cross-linking agent. The reactivity of the cyclic anhydride group is the key to these processes, as it can undergo ring-opening reactions with nucleophiles such as hydroxyl (-OH) or amine (-NH2) groups present in other monomers or polymers.
The quantum chemical descriptors calculated via DFT (see Section 7.1.2) offer a theoretical foundation for this reactivity. The high electrophilicity index (ω) and low chemical hardness (η) of ASAs point to the susceptibility of the carbonyl carbons to nucleophilic attack, which is the initiating step in ring-opening polymerization and cross-linking. ppor.az
Computational studies can model these reactions. For example, in the context of creating bio-based polyesters, succinic anhydride can react with the hydroxyl groups on a polymer like lignin (B12514952) to form ester bonds. researchgate.net Theoretical models can predict the preferred reaction sites (e.g., aliphatic vs. phenolic hydroxyls on lignin) by calculating the activation energies for each pathway. Steric hindrance, which can be modeled by examining the optimized 3D structures of the reactants and transition states, also plays a critical role. researchgate.net
Initiation: A nucleophilic group (e.g., from a diol or diamine) attacks one of the electrophilic carbonyl carbons of the 2-DSA ring.
Propagation/Cross-linking: The anhydride ring opens, forming a new ester or amide bond and a free carboxylic acid group. This carboxylic acid can then participate in further condensation reactions, leading to the growth of a polymer chain or the formation of a cross-linked network.
Theoretical modeling can map the energy profiles of these steps, helping to understand the reaction kinetics and predict the properties of the resulting polymer or thermoset material.
Environmental Fate and Degradation Mechanisms of 2 Decenylsuccinic Anhydride and Its Derivatives
Hydrolytic Degradation Pathways
Hydrolysis is a primary abiotic degradation pathway for 2-decenylsuccinic anhydride (B1165640) upon its release into aqueous environments. As a cyclic anhydride, it is reactive towards water, leading to the cleavage of the anhydride bond. researchgate.net This reaction is a significant factor in the compound's stability and persistence in aquatic systems.
The rate of hydrolysis of cyclic anhydrides is highly dependent on the pH of the surrounding medium. While specific kinetic data for 2-decenylsuccinic anhydride is not extensively documented in publicly available literature, the behavior of analogous succinate (B1194679) derivatives and other anhydrides provides insight into the expected mechanism. africaresearchconnects.comrsc.org
Generally, the hydrolysis rate is slowest under acidic conditions (around pH 2-4) and increases significantly with rising pH, showing marked acceleration under neutral and, particularly, alkaline conditions. africaresearchconnects.comrsc.org In acidic solution, the reaction is typically slow. As the pH increases towards neutrality, water acts as the primary nucleophile. Above pH 7, the reaction is predominantly catalyzed by hydroxide (B78521) ions (OH⁻), which are stronger nucleophiles than water, leading to a rapid increase in the hydrolysis rate. rsc.org
Table 1: Expected Relationship Between pH and Relative Hydrolysis Rate of this compound
| pH Value | Dominant Reactant | Expected Relative Rate of Hydrolysis |
|---|---|---|
| < 4 | Water (H₂O) | Very Low |
| 4 - 6 | Water (H₂O) | Low to Moderate |
| 7 | Water (H₂O) / Hydroxide (OH⁻) | Moderate to High |
This table illustrates the generally accepted trend for anhydride hydrolysis based on analogous compounds; specific rate constants for this compound are not available.
Biodegradation Processes
Biodegradation is a key process for the ultimate removal of this compound and its hydrolysis product, 2-decenylsuccinic acid, from the environment. This process is mediated by microorganisms such as bacteria and fungi, which utilize the organic compound as a source of carbon and energy. nih.govmdpi.com
While specific microbial degradation pathways for this compound are not well-defined in scientific literature, plausible routes can be inferred from the breakdown of similar molecules, such as fatty acids and other aliphatic compounds. The process in environments like soil and water would likely proceed as follows:
Initial Hydrolysis : As described above, the first step is the abiotic or biotic hydrolysis of the anhydride to 2-decenylsuccinic acid.
Beta-Oxidation of the Alkenyl Chain : The 10-carbon decenyl side chain is a likely point of initial microbial attack. Microorganisms can employ beta-oxidation, a common metabolic process for breaking down fatty acid chains, to sequentially shorten the alkyl chain by two-carbon units. This process would generate acetyl-CoA, which can then enter the central metabolic pathways of the cell.
Metabolism of the Succinate Moiety : The succinic acid portion of the molecule is a common metabolite. Succinate is an intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway for energy production in aerobic organisms. Therefore, once the side chain is processed, the remaining succinate can be readily integrated into and mineralized through this central metabolic hub.
The biodegradation of 2-decenylsuccinic acid is catalyzed by a series of specific microbial enzymes. The key enzyme classes expected to be involved include:
Hydrolases/Esterases : These enzymes can facilitate the initial ring-opening of the anhydride to the dicarboxylic acid, particularly under neutral pH conditions. Esterases are known to break down ester bonds, and their activity on the anhydride is mechanistically similar. nih.gov
Acyl-CoA Dehydrogenases : These enzymes are central to the beta-oxidation pathway. They catalyze the initial step in the oxidation of the fatty acyl-CoA derivative of the decenyl side chain.
Succinate Dehydrogenase : This enzyme specifically acts on succinate, oxidizing it to fumarate (B1241708) as part of the citric acid cycle and electron transport chain. cncb.ac.cn Its presence in a wide range of microorganisms ensures the efficient metabolism of the succinate backbone of the molecule.
Table 2: Plausible Enzymes Involved in the Biodegradation of 2-Decenylsuccinic Acid
| Degradation Step | Enzyme Class | Substrate | Product |
|---|---|---|---|
| Ring Opening | Hydrolase / Esterase | This compound | 2-Decenylsuccinic acid |
| Side-Chain Oxidation | Acyl-CoA Dehydrogenase | Decenyl-CoA (derivative) | Enoyl-CoA (derivative) |
Environmental Transformation Products and Their Characteristics
The environmental fate of this compound is largely dictated by its reactivity in the presence of water. The primary transformation process is hydrolysis, leading to the formation of its corresponding dicarboxylic acid. Beyond this initial conversion, further degradation of the resulting molecule can occur through biological processes.
The principal environmental transformation product of this compound is 2-decenylsuccinic acid . This conversion occurs through the hydrolysis of the anhydride ring, a reaction that proceeds readily in aqueous environments. taylorandfrancis.comnih.gov The succinic anhydride moiety is recognized as the primary functional group associated with the initial transformation of this class of compounds. tappi.org
Once formed, 2-decenylsuccinic acid is a dicarboxylic acid with a ten-carbon alkenyl side chain. Its environmental behavior and characteristics are influenced by both the polar carboxylic acid groups and the nonpolar hydrocarbon chain.
Further degradation of 2-decenylsuccinic acid is anticipated to proceed via biodegradation. While specific studies on the complete biodegradation pathway of the decenyl group in this particular molecule are not extensively detailed in the available literature, the degradation of similar long-chain hydrocarbons and dicarboxylic acids is well-documented. It is expected that microbial communities in soil and water would metabolize the C10 alkenyl chain through pathways such as beta-oxidation. This process would progressively shorten the hydrocarbon chain, leading to the formation of smaller, more water-soluble organic acids and eventually carbon dioxide and water.
The characteristics of the primary transformation product, 2-decenylsuccinic acid, are summarized in the table below. It is important to note that some data is based on the closely related dodecenylsuccinic acid (C12) due to the limited availability of specific experimental data for the C10 analogue. The properties are expected to be very similar, with minor differences attributable to the shorter alkyl chain.
Table 1: Characteristics of 2-Decenylsuccinic Acid
| Property | Value/Information |
| Chemical Formula | C₁₄H₂₄O₄ |
| Molecular Weight | 256.34 g/mol |
| Physical State | Expected to be a liquid at room temperature. |
| Water Solubility | The presence of two carboxylic acid groups increases water solubility compared to the parent anhydride. However, the long alkenyl chain imparts hydrophobic character, resulting in limited to moderate water solubility. |
| Vapor Pressure | Expected to be low due to its relatively high molecular weight and polar functional groups. |
| Log Kow (Octanol-Water Partition Coefficient) | The molecule has both hydrophilic (dicarboxylic acid) and lipophilic (decenyl chain) parts, suggesting a moderate Log Kow value. This indicates a potential for partitioning to organic matter in soil and sediment. |
| Environmental Persistence | The succinic acid moiety is readily biodegradable. The alkenyl chain is also expected to biodegrade, although the rate may be influenced by environmental conditions such as microbial population, temperature, and oxygen availability. Overall, it is not expected to be highly persistent in the environment. |
| Ecotoxicity | Alkenyl succinic acids are classified as harmful to aquatic life with long-lasting effects. medchemexpress.com They can also cause serious eye damage. medchemexpress.com The toxicity is influenced by the length of the alkyl chain, with shorter chains sometimes exhibiting higher activity. tappi.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
